molecular formula C26H29NO B5062085 4-Benzyl-1,3-dimethyl-2,6-diphenylpiperidin-4-ol

4-Benzyl-1,3-dimethyl-2,6-diphenylpiperidin-4-ol

Cat. No.: B5062085
M. Wt: 371.5 g/mol
InChI Key: AQYWHUJCPVLQLO-UHFFFAOYSA-N
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Properties

IUPAC Name

4-benzyl-1,3-dimethyl-2,6-diphenylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO/c1-20-25(23-16-10-5-11-17-23)27(2)24(22-14-8-4-9-15-22)19-26(20,28)18-21-12-6-3-7-13-21/h3-17,20,24-25,28H,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYWHUJCPVLQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(CC1(CC2=CC=CC=C2)O)C3=CC=CC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1,3-dimethyl-2,6-diphenylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by benzylation and subsequent functional group modifications . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce significant quantities of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1,3-dimethyl-2,6-diphenylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines .

Mechanism of Action

The mechanism of action of 4-Benzyl-1,3-dimethyl-2,6-diphenylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and produce various effects . For instance, derivatives of this compound have been studied for their potential as CCR5 antagonists, which are relevant in the treatment of HIV .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Benzyl-1,3-dimethyl-2,6-diphenylpiperidin-4-ol include other piperidin-4-ol derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

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